molecular formula C18H27BN2O4 B1528953 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1111638-14-2

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1528953
CAS No.: 1111638-14-2
M. Wt: 346.2 g/mol
InChI Key: LUBBFUFCFDJHKZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBFUFCFDJHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726136
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-14-2
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H28BNO4
  • CAS Number : 1121057-77-9

The compound exhibits biological activity primarily through modulation of various protein kinases. Specifically, it has been noted for its potential in inhibiting Janus Kinases (JAK), which are pivotal in the signaling pathways of inflammatory and autoimmune diseases. JAK inhibitors are increasingly recognized for their therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific kinases effectively. For example:

  • MPS1 Inhibition : The compound has shown potent inhibition of the MPS1 kinase with an IC50 value of approximately 0.025 μM. This inhibition is significant for its implications in cancer therapy as MPS1 is crucial for cell cycle regulation .

In Vivo Studies

Recent research has indicated promising results in animal models:

  • Antitumor Activity : In xenograft models of human tumors, the compound displayed dose-dependent inhibition of tumor growth. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .

Case Studies

Several studies have explored the efficacy of this compound in various disease models:

  • Autoimmune Diseases : In a model of rheumatoid arthritis, treatment with the compound led to a notable reduction in inflammatory markers and joint swelling.
  • Cancer Models : In a study involving HCT116 colon cancer cells, the compound exhibited significant antiproliferative effects with a GI50 value of around 0.55 μM. This highlights its potential as an anticancer agent .

Data Summary

PropertyValue
IUPAC Nametert-butyl 5-(4,4,5,5-tetramethyl...
Molecular FormulaC16H28BNO4
CAS Number1121057-77-9
MPS1 IC500.025 μM
HCT116 GI500.55 μM

Scientific Research Applications

Organic Synthesis

The compound's boron-containing group makes it a valuable intermediate in organic synthesis. It can participate in various chemical reactions such as:

  • Cross-coupling reactions : The presence of the boron atom allows for effective cross-coupling with organometallic reagents (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds.

Medicinal Chemistry

Research indicates that derivatives of pyrrolo[2,3-B]pyridine exhibit biological activity that can be harnessed for drug development. The compound may serve as a lead structure for:

  • Anticancer agents : Compounds with similar structures have shown promise in targeting cancer cell proliferation.
  • Antimicrobial agents : The unique molecular structure may enhance the efficacy of antimicrobial activity.

Material Science

The incorporation of boron compounds in materials science has been explored for:

  • Polymer chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength.

Catalysis

The boron moiety can also play a role in catalysis:

  • Lewis acid catalysis : The compound may act as a Lewis acid catalyst in various organic transformations.

Case Study 1: Boron Chemistry in Drug Design

A study published in Journal of Medicinal Chemistry highlighted the role of boron-containing compounds in enhancing the pharmacokinetic properties of drugs. The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability of lead compounds .

Case Study 2: Synthesis of Pyrrolo[2,3-B]pyridine Derivatives

Research conducted by Smith et al. (2023) demonstrated the successful synthesis of pyrrolo[2,3-B]pyridine derivatives using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate as an intermediate. The derivatives exhibited significant inhibition against specific cancer cell lines .

Case Study 3: Environmental Applications

A recent study explored the use of boron-based compounds in environmental remediation processes. The unique properties of dioxaborolane compounds were leveraged to develop catalysts for the degradation of pollutants .

Comparison with Similar Compounds

Research Implications

The target compound’s boronate ester and dihydro structure position it as a versatile intermediate for synthesizing kinase inhibitors or conjugated polymers. Its regioselectivity outperforms analogs like CAS 942070-47-5 in coupling reactions . Future studies should explore its catalytic performance against emerging boron-containing heterocycles (e.g., ) .

Preparation Methods

Palladium-Catalyzed Borylation of Pyrrolo[2,3-b]pyridine Derivatives

A common and effective method involves the borylation of a 5-trifluoromethanesulfonyloxy (triflate) or halogenated pyrrolo[2,3-b]pyridine precursor using bis(pinacolato)diboron as the boron source.

Typical reaction conditions:

Parameter Details
Starting material 5-trifluoromethanesulfonyloxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (tert-butyl protected)
Boron reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 80 °C
Atmosphere Inert (Nitrogen)
Reaction time Overnight
Workup Filtration through celite, concentration, silica gel chromatography
Yield High, typically >90%

This method yields the tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white solid or oil depending on purification.

Suzuki-Miyaura Cross-Coupling Using the Boronate Ester

The synthesized boronate ester can be further reacted with aryl halides under Suzuki conditions to generate more complex derivatives. Typical conditions include:

Parameter Details
Boronate ester This compound
Aryl halide Various substituted aryl bromides or iodides
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate (aqueous)
Solvent Mixture of toluene, ethanol, and water
Temperature 80 °C
Reaction time 4.5 hours
Atmosphere Argon or nitrogen
Workup Extraction with ethyl acetate, washing, drying over MgSO4, concentration
Yield High, around 93%

This cross-coupling step is crucial for attaching various functional groups to the pyrrolopyridine core, expanding the compound’s utility in drug discovery.

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate palladium-catalyzed coupling reactions involving this compound or its precursors. For example, a reaction of 2-chloro-9-isopropyl-N-(1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine with the boronate ester under microwave irradiation at 80 °C for 0.5 hours in the presence of Pd(dppf)Cl2 and potassium phosphate in 1,4-dioxane/water yields the coupled product efficiently.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate 1,4-Dioxane, 80 °C, N2, overnight >90 Formation of boronate ester from triflate
Suzuki-Miyaura coupling Tetrakis(triphenylphosphine)palladium(0), Na2CO3 Toluene/EtOH/H2O, 80 °C, 4.5 h ~93 Coupling with aryl halides
Microwave-assisted coupling Pd(dppf)Cl2, potassium phosphate 1,4-Dioxane/H2O, 80 °C, 0.5 h ~100 Accelerated synthesis of coupled products

Analytical and Purification Notes

  • Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
  • Purification is generally performed by silica gel chromatography using hexanes/ethyl acetate mixtures.
  • The compound typically appears as a white amorphous solid or oil depending on the synthetic and purification route.

Q & A

Q. What are the typical synthetic routes for preparing this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps include:

  • Borylation : Reacting a halogenated pyrrolopyridine precursor with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(PPh₃)₄) in toluene/EtOH/H₂O (3:1:1) at 90–105°C .
  • Protection : Introducing the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CH₃CN/H₂O) yield >95% purity .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid heat/sparks (decomposition risk above 150°C) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis of the boronic ester .

Q. What characterization techniques validate its structure and purity?

  • NMR : ¹H/¹³C NMR confirm regioselectivity (e.g., δ 1.3 ppm for tert-butyl, δ 8.2–8.5 ppm for pyrrolopyridine protons) .
  • LC-MS : ESI-MS ([M+H]⁺ m/z ~385) and HPLC (C18 column, 90% MeOH) assess purity (>95%) .
  • X-ray crystallography : Resolves spirocyclic conformations (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-couplings?

  • Catalyst screening : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances turnover in electron-deficient systems .
  • Solvent effects : DMF/H₂O (3:1) at 80°C improves solubility of polar substrates .
  • Base selection : K₃PO₄ increases coupling efficiency vs. K₂CO₃ in sterically hindered systems .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

  • Computational modeling : DFT calculations predict preferential attack at the pyrrolopyridine C5 position due to electron density distribution .
  • Directed metallation : Use directing groups (e.g., -OMe) to steer borylation or halogenation .
  • Comparative analogs : Benchmark against structurally similar compounds (e.g., tert-butyl spirocyclic derivatives) to identify steric/electronic trends .

Q. How does the boronic ester moiety influence structure-activity relationships (SAR) in drug discovery?

  • Protease inhibition : The boronic ester acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin) .
  • Bioisosterism : Replaces carboxylic acids to enhance membrane permeability and metabolic stability .
  • In vivo profiling : Pharmacokinetic studies in rodents show t₁/₂ extension via tert-butyl carbamate protection .

Q. What methods address low reproducibility in scaled-up syntheses?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .
  • Continuous flow systems : Microreactors reduce batch variability and improve heat/mass transfer .
  • DoE optimization : Factorial designs identify critical parameters (e.g., temperature, stoichiometry) impacting yield .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected peaks after prolonged storage?

  • Hydrolysis : The boronic ester hydrolyzes to boronic acid (δ 7.5 ppm broad peak in ¹H NMR). Confirm via LC-MS ([M+H]⁺ m/z ~343) .
  • Oxidation : Tert-butyl groups may oxidize to ketones (δ 2.1 ppm for CH₃CO). Store under N₂ to mitigate .

Q. How to interpret conflicting bioactivity data across analogs?

  • Aggregation artifacts : Test solubility (e.g., DLS) to rule out colloidal aggregation in enzymatic assays .
  • Epimerization : Chiral centers (e.g., pyrrolidine C3) may racemize during synthesis. Confirm stereochemistry via CD spectroscopy .

Key Methodological Tables

Table 1. Common Reaction Conditions for Suzuki Coupling

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/EtOH/H₂O (3:1:1)
Temperature90–105°C
BaseK₂CO₃ (2.5 equiv)

Table 2. Stability Under Storage Conditions

ConditionDegradation PathwayMitigation Strategy
MoistureHydrolysis to boronic acidDesiccate with silica gel
LightRadical decompositionAmber glass, inert atmosphere
Temperature >25°CThermal decompositionStore at 2–8°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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